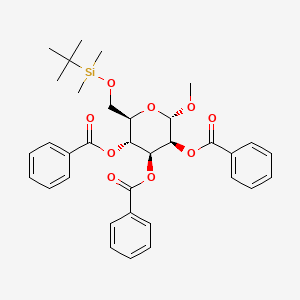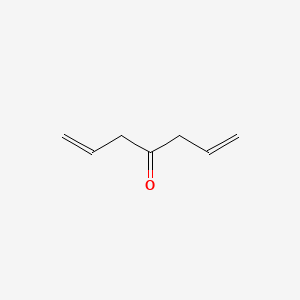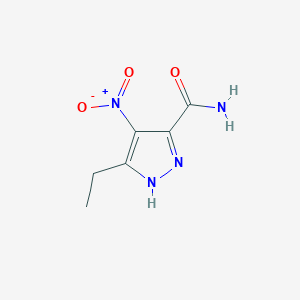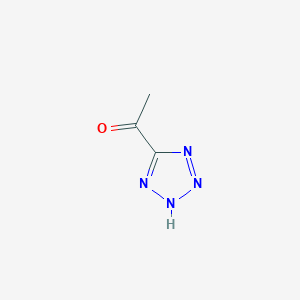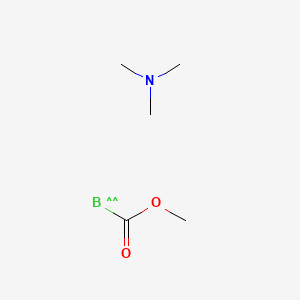![molecular formula C29H31N5O5S B1640048 [4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GMC 2-118 是一种选择性且有效的 5-HT1B 受体拮抗剂,它是血清素受体的一种亚型。 该化合物因其潜在的治疗应用而被广泛研究,尤其是在神经科学和药理学领域 .
准备方法
GMC 2-118 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应反应条件通常涉及使用特定催化剂和溶剂以实现高产率和纯度 .
GMC 2-118 的工业生产方法旨在可扩展且经济高效。这些方法通常涉及优化反应条件以最大程度地减少浪费并提高效率。 连续流动反应器和先进的纯化技术的应用在该化合物的工业生产中很常见 .
化学反应分析
GMC 2-118 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 .
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化反应可能会产生羟基化衍生物,而还原反应可能会产生脱氧化合物。
科学研究应用
GMC 2-118 具有广泛的科学研究应用。在化学中,它被用作工具化合物来研究血清素受体的结构-活性关系。 在生物学中,它被用来研究 5-HT1B 受体在各种生理过程中的作用 .
在医学中,正在探索 GMC 2-118 在治疗抑郁症、焦虑症和偏头痛等疾病的潜在治疗效果。它选择性阻断 5-HT1B 受体的能力使其成为药物开发的宝贵候选者。 此外,GMC 2-118 在制药行业中作为质量控制和分析方法开发的参考标准具有应用价值 .
作用机制
GMC 2-118 的作用机制涉及它与 5-HT1B 受体结合,从而抑制受体活性。这种抑制阻止血清素与受体结合,进而调节下游信号通路。 GMC 2-118 的分子靶标包括 5-HT1B 受体和相关的 G 蛋白 .
参与 GMC 2-118 作用的通路包括环腺苷酸(cAMP)信号通路和丝裂原活化蛋白激酶(MAPK)通路。 通过阻断 5-HT1B 受体,GMC 2-118 可以改变 cAMP 的水平并影响各种细胞过程,例如神经递质释放和基因表达 .
相似化合物的比较
GMC 2-118 在对 5-HT1B 受体的高选择性和效力方面独树一帜。类似的化合物包括其他 5-HT1B 拮抗剂,例如 GR127935 和 SB-224289。 这些化合物也靶向 5-HT1B 受体,但它们的选择性、效力和药代动力学性质可能有所不同 .
与 GR127935 相比,GMC 2-118 对 5-HT1B 受体的亲和力更高,作用持续时间更长。 另一方面,SB-224289 的效力低于 GMC 2-118,但它具有不同的药理学特征,这在某些治疗环境中可能是有利的 .
参考文献
属性
分子式 |
C29H31N5O5S |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
[4-[[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C29H31N5O5S/c1-19-17-23(29-32-31-20(2)38-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(39-40(4,36)37)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35) |
InChI 键 |
FRSKIBLQHPOBGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,1'R)-1,1'-([2,2'-Bipyridine]-6,6'-diyl)bis(2,2-dimethylpropan-1-ol)](/img/structure/B1639982.png)
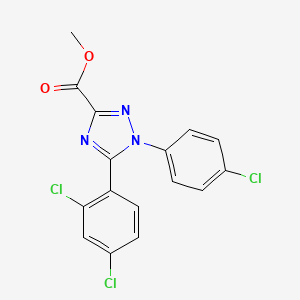

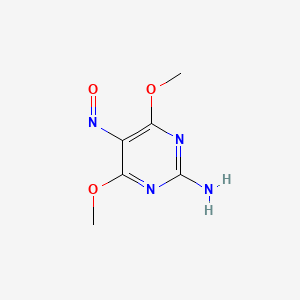
![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)
